![molecular formula C₂₉H₃₅Br₂NO₁₁ B1141877 (8S,10S)-10-[(3-氨基-2,3,6-三脱氧-α-L-来苏-己吡喃糖基)氧基]-8-(2-溴-1,1-二甲氧基乙基)-7,8, CAS No. 148218-14-8](/img/no-structure.png)

(8S,10S)-10-[(3-氨基-2,3,6-三脱氧-α-L-来苏-己吡喃糖基)氧基]-8-(2-溴-1,1-二甲氧基乙基)-7,8,

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

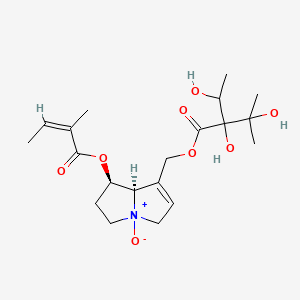

The compound belongs to a class of chemically complex molecules often involved in the synthesis of antibiotics or other bioactive molecules. Research in this area focuses on the synthesis and modification of sugar moieties to explore their biological activities and chemical properties.

Synthesis Analysis

Synthesis approaches for complex molecules like the one mentioned often involve multi-step chemical reactions, starting from simpler sugar derivatives. For instance, Yoshimura et al. (1978) detailed the synthesis of branched-chain sugars through oxidation and hydrolysis processes, starting from a methyl α-glycoside derivative (Yoshimura, Matsuzawa, & Funabashi, 1978). Similar methodologies could be adapted for synthesizing the compound , highlighting the importance of selective reactions and protective group strategies.

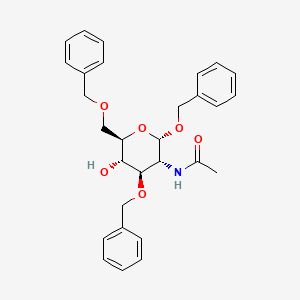

Molecular Structure Analysis

The molecular structure of such compounds is characterized by complex stereochemistry and multiple functional groups. Conformational analysis studies, such as those conducted by Monteagudo et al. (1997), provide insights into the molecular conformation using NMR data and molecular mechanics calculations (Monteagudo, Madami, Animati, Lombardi, & Arcamone, 1997). These analyses are crucial for understanding the spatial arrangement of atoms, which directly affects the chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving amino sugars and their derivatives are central to modifying the biological activity of natural products. For example, the introduction of amino groups or the modification of existing hydroxyl groups can significantly alter a molecule's chemical properties and reactivity. Research by Cheung, Horton, and Weckerle (1979) into the synthesis of 3-amino-2,3,6-trideoxy-L-xylo-hexopyranose derivatives demonstrates the types of chemical transformations applicable to the compound of interest (Cheung, Horton, & Weckerle, 1979).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are often determined experimentally. These properties are influenced by the molecular structure, including the presence and position of functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo certain types of chemical reactions, are pivotal for understanding how these compounds can be utilized in further synthetic steps or in biological applications. Studies like those by Liberek et al. (2000) on the synthesis and structure of sugar derivatives provide a basis for predicting the reactivity and chemical behavior of complex sugar-based compounds (Liberek, Konitz, Frankowski, & Smiatacz, 2000).

科学研究应用

复杂糖的合成

该化合物及其衍生物在合成支链和复杂糖中至关重要。例如,通过用间氯过苯甲酸氧化相应的 3-氨基衍生物的甲基 α-糖苷,然后水解,合成了 2,3,6-三脱氧-3-C,4-O-二甲基-3-硝基-D-阿拉伯己吡喃糖,这是一种复杂的糖。该过程说明了 3-氨基衍生物在构建支链糖中的关键作用,而支链糖在各种生化途径和制药应用中都很重要 (Yoshimura, Matsuzawa, & Funabashi, 1978).

抗生素合成

所述化合物的衍生物用于合成抗生素物质。例如,抗肿瘤剂 4-脱甲氧基柔比星的新型苯并[A]蒽环类类似物的合成涉及类似于所述的复杂碳水化合物结构。尽管与多柔比星相比,这些角向类似物在组织培养试验中显示出无活性,但该方法提供了对潜在抗肿瘤剂的合成的见解,以及这些化合物中碳水化合物部分的结构重要性 (Villalobos, Borcherding, Mitscher, Colborn, & Flippi, 1994).

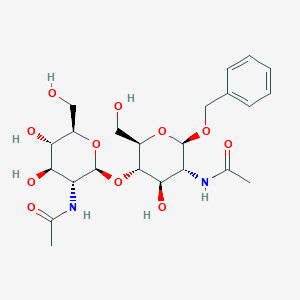

抗肿瘤抗生素的寡糖合成

该化合物的衍生物在抗肿瘤抗生素的寡糖合成中也至关重要。例如,在特定条件下,苄基 2,3,6-三脱氧-3-三氟乙酰胺基-α-L-来苏-己吡喃糖苷与其他糖衍生物的缩合反应导致了缪赛霉素、马赛霉素和阿克拉霉素 A 的寡糖部分的合成。这些反应突出了该化合物在创建抗肿瘤抗生素中复杂糖结构中的作用,展示了其在药物开发和合成中的潜力 (Monneret, Martin, & Païs, 1988).

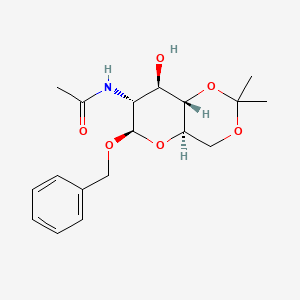

药物设计中的构象分析

此外,所述化合物的衍生物(例如 4-脱甲氧基-7-O-[2,6-二脱氧-4-O-(2,3,6-三脱氧-3-氨基-α-l-来苏-己吡喃糖基)-α-l-来苏-己吡喃糖基]阿霉素)的溶液构象已使用核磁共振数据和分子力学计算进行了分析。此类构象分析对于理解分子结构和设计更有效的药物分子至关重要 (Monteagudo, Madami, Animati, Lombardi, & Arcamone, 1997).

作用机制

Target of Action

The primary target of this compound is the enzyme dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucose transaminase . This enzyme plays a crucial role in the biosynthesis of dTDP-alpha-D-desosamine, a sugar found in several bacterial macrolide antibiotics .

Mode of Action

The compound interacts with its target enzyme, dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucose transaminase, and participates in the reaction catalyzed by this enzyme . The reaction involves the conversion of 2-oxoglutarate and dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucose into dTDP-3-dehydro-4,6-dideoxy-alpha-D-glucose and L-glutamate .

Biochemical Pathways

The compound is involved in the biosynthesis of dTDP-alpha-D-desosamine . This sugar is a component of several bacterial macrolide antibiotics, including erythromycin, megalomicin A, mycinamicin II, and oleandomycin . Therefore, the compound indirectly affects the biosynthesis of these antibiotics.

Result of Action

The compound’s action results in the production of dTDP-3-dehydro-4,6-dideoxy-alpha-D-glucose and L-glutamate . These products are important for the biosynthesis of several bacterial macrolide antibiotics .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups followed by the coupling of the protected sugar with the brominated side chain. The amino group is then introduced and the protecting groups are removed to yield the final product.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-α-L-lyxo-hexopyranosyl bromide", "8-hydroxy-7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "methanol", "acetic acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Protection of the hydroxyl groups of 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose with acetic anhydride and catalytic amounts of DMAP in dichloromethane to yield the corresponding acetate", "Coupling of the protected sugar with 2,3,4,6-tetra-O-acetyl-α-L-lyxo-hexopyranosyl bromide in the presence of triethylamine and catalytic amounts of DMAP in N,N-dimethylformamide to yield the corresponding protected sugar-bromide", "Bromination of 8-hydroxy-7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with bromine in acetic acid to yield the corresponding brominated side chain", "Coupling of the protected sugar-bromide with the brominated side chain in the presence of triethylamine and catalytic amounts of DMAP in N,N-dimethylformamide to yield the corresponding protected product", "Deprotection of the acetate and methoxy groups with sodium bicarbonate and methanol to yield the intermediate", "Deprotection of the remaining acetyl groups with sodium bicarbonate and methanol to yield the final product" ] } | |

CAS 编号 |

148218-14-8 |

产品名称 |

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, |

分子式 |

C₂₉H₃₅Br₂NO₁₁ |

分子量 |

733.4 |

同义词 |

(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide; 14-Bromo Ketal Daunorubicin Hydrobromide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)

![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)